Optimizing E6446 dihydrochloride concentration for in vitro studies

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Compound of Interest		
Compound Name:	E6446 dihydrochloride	
Cat. No.:	B10789510	Get Quote

E6446 Dihydrochloride Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of **E6446 dihydrochloride** in in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **E6446 dihydrochloride**?

A1: **E6446 dihydrochloride** is a potent and selective antagonist of endosomal Toll-like receptors 7 (TLR7) and 9 (TLR9).[1][2][3] Its mechanism involves accumulating in acidic intracellular compartments where TLR7 and TLR9 reside.[3][4] There, it is believed to interfere with the binding of nucleic acid agonists (like ssRNA for TLR7 and CpG DNA for TLR9) to their respective receptors, thereby inhibiting downstream inflammatory signaling pathways.[3] It shows significantly less activity against TLR4.[1][2] E6446 has also been identified as a potent inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[5][6][7]

Q2: How should I prepare and store **E6446 dihydrochloride** stock solutions?

A2: **E6446 dihydrochloride** is soluble in DMSO.[8][9] It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in fresh, high-quality DMSO; sonication may be required to fully dissolve the compound.[9][10] The compound is only slightly soluble in aqueous buffers like PBS.[1]



- Storage of Solid Compound: Store the powder at -20°C for up to three years.[9][10]
- Storage of Stock Solution: Aliquot the DMSO stock solution into single-use volumes and store at -80°C for up to two years.[5] Avoid repeated freeze-thaw cycles.[10]

Q3: What is a good starting concentration for my in vitro experiment?

A3: The optimal concentration of E6446 depends heavily on the cell type and the specific TLR agonist used. Based on published IC50 values, a good starting point for TLR9 inhibition is in the low nanomolar range, while TLR7 inhibition may require low micromolar concentrations. We recommend performing a dose-response curve starting from 10 nM up to 10 μ M to determine the optimal concentration for your specific experimental setup.

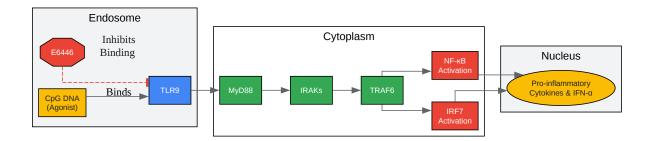
Quantitative Data Summary

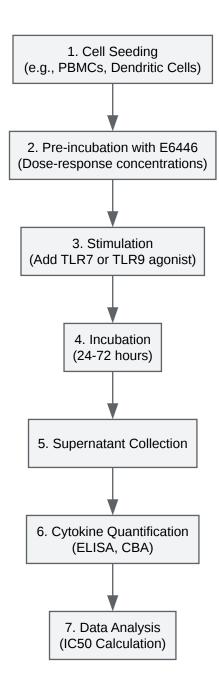
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for E6446 across different targets and cell systems.

Target/System	Agonist/Stimulus	IC50 / Effective Concentration	Reference
TLR9	CpG ODN	0.01 μM (10 nM)	[1][2][9]
TLR7	RNA40 / R848	1.78 μΜ	[1][2]
Human TLR9	CpG-B (in HEK293 cells)	0.015 μΜ	[8]
Human TLR7	CL264 (in HEK293 cells)	1.99 μΜ	[8]
Human PBMCs	Oligo 2216	0.23 μΜ	[5][7]
TLR7/8	R848	2 - 8 μΜ	[5][9]
TLR4	LPS	10.58 μΜ	[1][2]

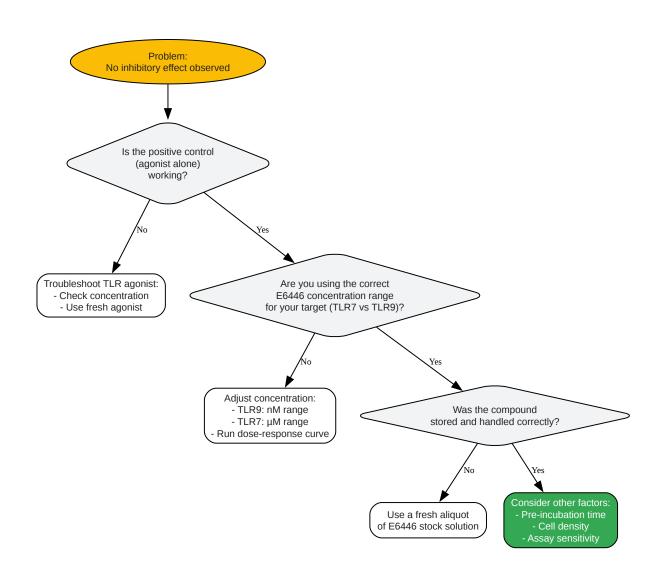
Visualized Signaling Pathway and Workflows











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